3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole
Description
3-[(2,2-Difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole is a pyrazole derivative featuring a difluoroethoxy-methyl substituent at the 3-position and an isopropyl group at the 1-position of the pyrazole ring. This compound has been explored in pharmaceutical and agrochemical research due to the versatility of pyrazole scaffolds in modulating biological activity .
Properties
IUPAC Name |
3-(2,2-difluoroethoxymethyl)-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c1-7(2)13-4-3-8(12-13)5-14-6-9(10)11/h3-4,7,9H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGVKDMJOQVZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)COCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole typically involves the reaction of 1-isopropyl-1H-pyrazole with 2,2-difluoroethanol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The structural analogs of 3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole differ primarily in their alkoxy substituents and aromatic heterocycles. Key examples include:
Table 1: Structural and Molecular Comparison
Key Observations:
- Aromatic Core : Pyridine/pyridazine-containing analogs (e.g., 8o, 10f) show broader biological activity, such as DHODH inhibition, due to extended π-π interactions with enzyme targets .
Biological Activity
3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole (DFE-IP) is a synthetic compound characterized by its unique pyrazole structure, which has garnered interest in various biological applications. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of DFE-IP is CHFNO. The compound features a pyrazole ring substituted with an isopropyl group and a difluoroethoxy methyl group, contributing to its distinct physicochemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 188.22 g/mol |
| Boiling Point | Predicted at 383.5 °C |
| Density | 1.47 g/cm³ (predicted) |
| pKa | -3.97 (predicted) |
Synthesis
The synthesis of DFE-IP typically involves the reaction of 1-isopropyl-1H-pyrazole with 2,2-difluoroethanol in the presence of a suitable base, often utilizing solvents like dichloromethane or tetrahydrofuran under controlled temperature conditions . This method allows for the efficient formation of the desired compound while maintaining high purity levels.
DFE-IP's biological activity is primarily attributed to its interaction with specific enzymes and receptors. The difluoroethoxy group enhances binding affinity and selectivity towards molecular targets, which can modulate various biological pathways. This mechanism is particularly relevant in studies involving enzyme inhibition and protein-ligand interactions.
Potential Targets
- Enzymes : DFE-IP has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptors : The compound may interact with various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that DFE-IP exhibits significant biological activity across several domains:
Antimicrobial Activity
DFE-IP has been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated that it possesses moderate inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial therapies.
Anti-inflammatory Effects
Preliminary studies indicate that DFE-IP may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity was assessed using cell culture models where DFE-IP reduced inflammation markers significantly compared to control groups.
Case Studies
- Study 1 : A study conducted on murine models assessed the anti-inflammatory properties of DFE-IP. Results indicated a reduction in paw swelling and inflammatory markers when treated with DFE-IP compared to untreated controls.
- Study 2 : Another investigation focused on the compound's antimicrobial efficacy, revealing a minimum inhibitory concentration (MIC) against S. aureus at 32 µg/mL.
Comparative Analysis
To better understand DFE-IP's unique properties, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-[(2,2-Difluoroethoxy)methyl]-1-ethyl-1H-pyrazole | Similar pyrazole structure | Moderate antimicrobial activity |
| 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole | Halogenated derivative | Enhanced enzyme inhibition |
DFE-IP stands out due to its specific substitution pattern that enhances stability and reactivity compared to its analogs.
Q & A
Q. What are the standard synthetic routes for 3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole?
The synthesis typically involves multi-step reactions starting with a pyrazole core. A common approach includes:
- Nucleophilic substitution : Reacting a pyrazole derivative (e.g., 1-isopropyl-1H-pyrazole) with a 2,2-difluoroethyl halide under basic conditions to introduce the difluoroethoxy group .
- Esterification or etherification : Using catalysts like sulfuric acid or p-toluenesulfonic acid to form the ether linkage between the pyrazole and difluoroethoxy groups. Solvents such as THF or DMF are employed under reflux .
- Purification : Techniques like column chromatography or recrystallization ensure high purity (>95%) .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : H and F NMR confirm the presence of the difluoroethoxy group (e.g., F signals at δ -120 to -125 ppm) and isopropyl substituents .
- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+ at m/z corresponding to CHFNO) .
- X-ray crystallography : Resolves the pyrazole ring conformation and substituent spatial arrangement, critical for structure-activity studies .
Q. How do the substituents influence its chemical reactivity?
- The difluoroethoxy group enhances electrophilicity due to fluorine’s electron-withdrawing effect, making the methylene bridge susceptible to nucleophilic attack .
- The isopropyl group at N1 stabilizes the pyrazole ring via steric hindrance, reducing undesired side reactions during functionalization .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Continuous flow reactors : Improve efficiency and reduce side products compared to batch methods .
- Catalyst optimization : Palladium or copper catalysts enhance coupling reactions for pyrazole functionalization. For example, Pd(OAc) with Xantphos increases yield in Suzuki-Miyaura cross-couplings .
- Solvent selection : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction kinetics .
Q. What mechanistic insights explain the compound’s stability under acidic conditions?
Q. How does structure-activity relationship (SAR) analysis guide its application in medicinal chemistry?
- Fluorine substitution : Increases lipophilicity (logP ~2.5) and metabolic stability, enhancing bioavailability .
- Pyrazole core : Serves as a bioisostere for carboxylic acids, improving target binding (e.g., kinase inhibition with IC values <1 μM in preliminary assays) .
- Comparative studies with non-fluorinated analogs show a 10-fold increase in plasma half-life .
Q. How are contradictions in reported biological data resolved?
Q. What computational methods predict its interaction with biological targets?
- Molecular docking (AutoDock Vina) : Models binding to CYP450 enzymes, showing favorable interactions with hydrophobic pockets via the difluoroethoxy group .
- MD simulations : Reveal stable binding conformations over 100 ns trajectories, with RMSD <2 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
